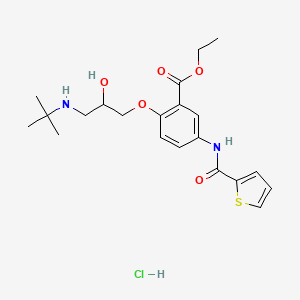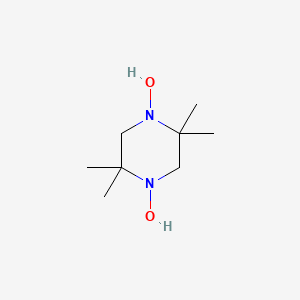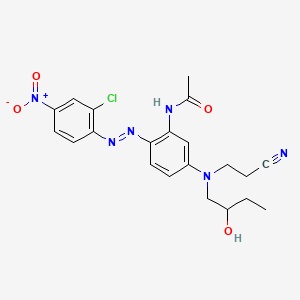
alpha-Isobutoxytoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Isobutoxytoluene can be synthesized through the reaction of toluene with isobutyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the ether bond between the toluene and the isobutyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The use of catalysts such as sulfuric acid or other strong acids is common to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Isobutoxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Alpha-Isobutoxytoluene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: In studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the formulation of perfumes and fragrances due to its unique odor profile.
Wirkmechanismus
The mechanism of action of alpha-Isobutoxytoluene involves its interaction with molecular targets through its aromatic ring and ether functional group. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Alpha-Isobutoxytoluene can be compared with other similar compounds such as:
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals.
Benzyl Alcohol: A simple aromatic alcohol with the formula C7H8O, used as a solvent and in the synthesis of various chemical compounds.
Benzaldehyde: An aromatic aldehyde with the formula C7H6O, used in the synthesis of perfumes, dyes, and pharmaceuticals.
This compound is unique due to its specific ether functional group and its applications in the fragrance industry, which distinguishes it from other similar aromatic compounds.
Eigenschaften
| 940-49-8 | |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2-methylpropoxymethylbenzene |
InChI |
InChI=1S/C11H16O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
ADHMUPZYLITZIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)





![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)

